Methyl 4-(3,3-dimethylbutanoyl)benzoate
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Overview
Description
Methyl 4-(3,3-dimethylbutanoyl)benzoate is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3,3-dimethylbutanoyl substituent on the benzene ring . This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3,3-dimethylbutanoyl)benzoate can be synthesized through the esterification of 4-(3,3-dimethylbutanoyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, and using a strong acid like sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,3-dimethylbutanoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Scientific Research Applications
Methyl 4-(3,3-dimethylbutanoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3,3-dimethylbutanoyl)benzoate involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes and receptors in biological systems . The 3,3-dimethylbutanoyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(3,3-dimethylbutanoyl)benzoate is unique due to its specific structural features, such as the 3,3-dimethylbutanoyl group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various applications where specific reactivity and properties are required .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 4-(3,3-dimethylbutanoyl)benzoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)9-12(15)10-5-7-11(8-6-10)13(16)17-4/h5-8H,9H2,1-4H3 |
InChI Key |
HJYAEHSUPMLCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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